A 887826

描述

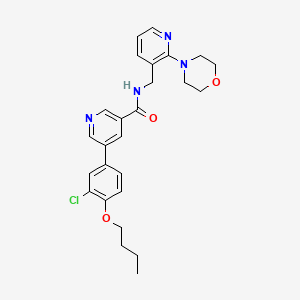

A 887826,也称为5-(4-丁氧基-3-氯苯基)-N-[[2-(4-吗啉基)-3-吡啶基]甲基]-3-吡啶甲酰胺,是一种强效且选择性的电压依赖性钠通道阻滞剂。它专门针对Na(v)1.8钠通道,IC50值为11纳摩尔。 该化合物以其在体内减轻神经性触觉异常痛的能力而闻名,使其成为疼痛研究中宝贵的工具 .

准备方法

合成路线和反应条件

A 887826的合成涉及多个步骤,从制备核心吡啶甲酰胺结构开始。关键步骤包括:

吡啶环的形成: 这涉及4-丁氧基-3-氯苯甲醛与适当试剂反应形成吡啶环。

吗啉基的引入: 吗啉基通过亲核取代反应引入。

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。关键考虑因素包括:

反应温度和时间: 优化这些参数以最大限度地提高产率。

纯化方法: 使用重结晶和色谱等技术来实现高纯度

化学反应分析

反应类型

A 887826经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变官能团,从而改变化合物的性质。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物包括this compound的各种衍生物,每个衍生物都可能具有不同的药理特性。 这些衍生物通常被研究以了解结构-活性关系 .

科学研究应用

Chemical Profile

- Chemical Name : 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridine carboxamide

- Molecular Formula : C26H29ClN4O3

- IC50 Value : 11 nM for recombinant human NaV1.8 channels

Neuropathic Pain Management

A-887826 has been extensively studied for its efficacy in reducing tactile allodynia in various neuropathic pain models. In a spinal nerve ligation model, oral administration of A-887826 was shown to dose-dependently attenuate tactile allodynia, demonstrating significant analgesic effects at plasma concentrations ranging from 3 to 10 nM .

Voltage-Dependent Blockade

The compound exhibits a voltage-dependent blockade of TTX-resistant sodium currents in small diameter dorsal root ganglion (DRG) neurons. Studies indicate that A-887826 effectively blocks these currents with an IC50 value of approximately 8 nM, making it more potent than other sodium channel blockers like A-803467 .

Selectivity and Potency

A-887826 is approximately threefold more potent at NaV1.8 compared to NaV1.2 and significantly more selective than other sodium channel blockers, such as NaV1.5 and NaV1.7 . This selectivity is crucial for minimizing side effects associated with broader-spectrum sodium channel inhibitors.

Case Studies and Research Findings

作用机制

A 887826 通过选择性阻断 Na(v)1.8 钠通道发挥其作用,这些通道主要表达在初级疼痛感觉神经元中。这种阻断抑制了动作电位的产生和传播,从而降低了神经元兴奋性和疼痛信号传导。 该化合物表现出电压依赖性抑制,这意味着其阻断作用受神经元膜电位的影響 .

相似化合物的比较

类似化合物

A 803467: 另一种 Na(v)1.8 钠通道阻滞剂,具有类似的特性,但与 A 887826 相比效力较低。

河豚毒素: 一种众所周知的钠通道阻滞剂,但它缺乏对 Na(v)1.8 通道的选择性。

拉诺拉嗪: 用作抗心绞痛药,它也阻断钠通道,但选择性不同

This compound 的独特性

This compound 由于其对 Na(v)1.8 钠通道的高效力和选择性而脱颖而出。这种选择性使其在疼痛研究中特别有用,因为它靶向疼痛感觉神经元,对其他类型的神经元影响最小。 此外,其电压依赖性抑制提供了对钠通道在神经元兴奋性中的作用的见解 .

生物活性

A-887826 is a novel and potent voltage-gated sodium channel blocker, specifically targeting the NaV1.8 subtype. This compound has garnered attention due to its significant potential in treating various chronic pain conditions, particularly neuropathic pain. This article provides a comprehensive overview of the biological activity of A-887826, including its mechanism of action, efficacy in preclinical models, and comparative analysis with other sodium channel blockers.

- Chemical Name : 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridine carboxamide

- Molecular Formula : C₂₆H₂₉ClN₄O₃

- Purity : ≥97%

- IC50 : 11 nM for recombinant human NaV1.8 channels

A-887826 selectively inhibits NaV1.8 channels, which are predominantly expressed in primary pain-sensing neurons. The compound exhibits a unique property known as use-dependent relief of inhibition , meaning that its inhibitory effect on sodium channels can be diminished with repeated depolarizations. This contrasts with typical sodium channel blockers that enhance inhibition with repetitive activation .

Comparative Potency

A-887826 shows approximately:

- 3-fold less potency against NaV1.2 channels

- 10-fold less potency against tetrodotoxin-sensitive sodium currents

- >30-fold less potency against NaV1.5 channels .

Efficacy in Preclinical Models

A-887826 has demonstrated substantial efficacy in various rodent models of neuropathic pain:

- Neuropathic Pain Models : A study showed that oral administration of A-887826 significantly reduced tactile allodynia in rats subjected to neuropathic pain models, indicating its potential for clinical applications in chronic pain management .

- Dorsal Root Ganglion Neurons : In experiments involving rat dorsal root ganglion (DRG) neurons, A-887826 effectively suppressed action potential firing and spontaneous activity, underscoring its role as a potent analgesic agent .

Study 1: Use-Dependent Relief of Inhibition

In a study examining the characteristics of A-887826, researchers found that the compound's inhibition was relieved during repetitive stimulation at physiological temperatures and membrane potentials. This phenomenon was significantly more pronounced than that observed with other inhibitors like A-803467 .

| Parameter | A-887826 | A-803467 |

|---|---|---|

| IC50 (NaV1.8) | 11 nM | >100 nM |

| Use-dependent relief | Strong | Moderate |

| Effect on DRG neurons | Significant | Less significant |

Study 2: Comparative Analysis with Other Blockers

A comparative analysis highlighted that while both A-887826 and A-803467 are effective NaV1.8 inhibitors, A-887826 demonstrated superior potency but lower selectivity across sodium channel subtypes. This finding suggests that while A-887826 is effective for pain relief, it may also interact with other sodium channels, which could lead to side effects .

属性

IUPAC Name |

5-(4-butoxy-3-chlorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJGFWKHSMUKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677354 | |

| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266212-81-0 | |

| Record name | 5-(4-Butoxy-3-chlorophenyl)-N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1266212-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes A-887826 a promising compound for pain relief, and how does its mechanism of action differ from other similar compounds?

A1: A-887826 exhibits high potency for inhibiting Nav1.8 sodium channels, which are primarily found in pain-sensing neurons (nociceptors) [, ]. This targeted action makes it a promising candidate for pain relief with potentially fewer side effects compared to broader-spectrum sodium channel blockers. Interestingly, A-887826 displays a unique characteristic termed "reverse use dependence" []. This means its inhibitory effect on Nav1.8 channels weakens upon repeated short depolarizations, a phenomenon observed at physiologically relevant firing frequencies. This characteristic distinguishes A-887826 from other Nav1.8 inhibitors like A-803467, which exhibit stronger use-dependent inhibition [].

Q2: How can human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) contribute to our understanding of sodium channel blockers like A-887826?

A2: hiPSC-CMs provide a valuable human-based model system for studying the effects of sodium channel blockers like A-887826 []. Researchers used hiPSC-CMs derived from a Brugada Syndrome patient with specific SCN10A gene variants to investigate the impact of A-887826 on sodium channel function. This study demonstrated that A-887826 could effectively block late sodium currents in these cells, highlighting its potential role in understanding and potentially treating cardiac conditions associated with sodium channel dysfunction. This approach showcases the utility of hiPSC-CMs for studying drug effects on cardiac ion channels in a human-relevant context.

- [1] Rush, A. M., et al. (2018). Use-Dependent Relief of Inhibition of Nav1.8 Channels by A-887826. The Journal of Neuroscience, 38(41), 8847–8860.

- [2] Weng, C., et al. (2018). A cellular model of Brugada syndrome with SCN10A variants using human-induced pluripotent stem cell-derived cardiomyocytes. European Heart Journal, 39(46), 4225–4234.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。